molecular formula C17H18BrNOS B6540985 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1060214-94-9

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540985
CAS No.: 1060214-94-9
M. Wt: 364.3 g/mol
InChI Key: PHOPSGYBJGTUPF-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a brominated aromatic ring and a cyclopentyl-thiophene substituent. The compound’s structure combines a benzamide core with a bulky, heterocyclic moiety (thiophene) fused to a cyclopentylmethyl group.

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c18-14-7-2-1-6-13(14)16(20)19-12-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPSGYBJGTUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its structural modifications and the presence of other functional groups.

Comparison with Similar Compounds

Structural Analogues with Brominated Benzamide Cores

Compound 13y : (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]benzamide ()
  • Substituents : Bromo and chloro on the phenyl ring, trifluoropropoxy group, and an enamide side chain.
  • Key Differences: The presence of a fluorine atom and a cyano-hydroxybutenamido group introduces polar and electron-withdrawing effects absent in the target compound. The trifluoropropoxy group enhances lipophilicity compared to the cyclopentyl-thiophene moiety.
  • Synthesis : Prepared via coupling of acyl chlorides with aniline derivatives, achieving high yields (e.g., 90% in related bromo-benzamides, as seen in ).
4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Substituents : Bromo and nitro groups on the benzamide core.
  • Crystallography: Crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (C=O···H–N) . The nitro group’s planar geometry contrasts with the non-planar thiophene-cyclopentyl group.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
  • Substituents : Bromo, fluoro, and trifluoropropoxy groups.
  • Key Differences : Multiple halogen atoms and a trifluoropropoxy group enhance metabolic stability and lipophilicity. The absence of a heterocyclic moiety reduces steric bulk compared to the target compound.

Analogues with Heterocyclic or Pyrazole Substituents

2-Bromo-N-(pyrazol-4-yl)benzamide Derivatives ()
  • Substituents : Bromo-benzamide core with dihydro-pyrazole rings.
  • Key Differences : The pyrazole ring introduces hydrogen-bonding capabilities and planar geometry, contrasting with the three-dimensional cyclopentyl-thiophene group.
  • Computational Insights : DFT studies reveal stabilization via hydrogen bonds (N–H···O) and electrostatic interactions, which may differ in the target compound due to thiophene’s sulfur-mediated interactions .
N-(Thiophene-Containing Derivatives) ()
  • Example : Compounds like PSP23/PSP65 incorporate thiophene but lack the cyclopentylmethyl group.

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound Benzamide Bromo, cyclopentylmethyl-thiophene Bulky, heterocyclic; potential for unique steric interactions -
Compound 13y Benzamide Bromo, chloro, trifluoropropoxy High lipophilicity; polar enamide side chain
4-Bromo-N-(2-nitrophenyl)benzamide Benzamide Bromo, nitro Electron-withdrawing nitro group; crystallizes with hydrogen bonds
2-Bromo-N-(pyrazol-4-yl)benzamide Benzamide Bromo, dihydro-pyrazole Planar geometry; DFT-validated hydrogen bonding
4-Bromo-N-(2-chloro-6-fluorophenyl)-... Benzamide Bromo, fluoro, trifluoropropoxy Enhanced metabolic stability; halogen-rich

Biological Activity

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a thiophene ring, and a cyclopentyl group, which contribute to its unique chemical properties. The molecular formula is C15H16BrNC_{15}H_{16}BrN with a molecular weight of approximately 304.20 g/mol.

Research indicates that compounds containing thiophene moieties often exhibit significant anticancer properties. The proposed mechanisms of action for this compound include:

  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Activation of caspases has been noted in related compounds, suggesting that this compound might also induce apoptosis through intrinsic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related compound demonstrated submicromolar growth inhibition against various cancer cell lines, including A549 (lung cancer), OVACAR-4 (ovarian cancer), and CAKI-1 (kidney cancer) with GI50 values indicating potent activity (Table 1).

Cell Line GI50 (μM) Mechanism
A5492.01Cell cycle arrest
OVACAR-42.27Apoptosis induction
CAKI-10.69Tubulin inhibition

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of various benzamide derivatives found that those with thiophene groups showed significant inhibition of cell growth across multiple cancer types. The compound was among the most effective, exhibiting high GI50 values against 20 different cancer cell lines.
  • In Vivo Efficacy : In murine models, compounds similar to this compound demonstrated reduced tumor growth compared to controls, supporting the hypothesis that these compounds can effectively target tumorigenesis.

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